2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide

Lipophilicity Drug-likeness ADME prediction

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide (CAS 329921-42-8) is a synthetic small molecule (C₁₉H₂₁N₃O₂S, MW 355.46 g/mol) belonging to the 2-mercaptobenzimidazole (2MBI) acetamide subclass. Its structure combines a benzimidazole core, a thioether (–S–) linker, and a 4-butoxyphenyl acetamide tail, with identity confirmed by ¹H NMR (DMSO-d₆) and exact mass (355.135448 Da).

Molecular Formula C19H21N3O2S
Molecular Weight 355.5 g/mol
Cat. No. B4614242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide
Molecular FormulaC19H21N3O2S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2
InChIInChI=1S/C19H21N3O2S/c1-2-3-12-24-15-10-8-14(9-11-15)20-18(23)13-25-19-21-16-6-4-5-7-17(16)22-19/h4-11H,2-3,12-13H2,1H3,(H,20,23)(H,21,22)
InChIKeyIHSVDKNMVWHFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide (CAS 329921-42-8): Structural Identity and Physicochemical Baseline


2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide (CAS 329921-42-8) is a synthetic small molecule (C₁₉H₂₁N₃O₂S, MW 355.46 g/mol) belonging to the 2-mercaptobenzimidazole (2MBI) acetamide subclass . Its structure combines a benzimidazole core, a thioether (–S–) linker, and a 4-butoxyphenyl acetamide tail, with identity confirmed by ¹H NMR (DMSO-d₆) and exact mass (355.135448 Da) [1]. Predicted physicochemical parameters include density 1.27±0.1 g/cm³, pKa 10.61±0.10, and computed cLogP 3.16 with a topological polar surface area of 61.44 Ų [2].

Why 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide Cannot Be Interchangeably Substituted by In-Class Analogs


Even among close benzimidazole-2-ylsulfanyl acetamide analogs, the specific 4-butoxyphenyl substitution produces a quantitatively distinct physicochemical profile that precludes direct interchangeability. The target compound occupies a narrow cLogP window (3.16) versus the 4-ethylphenyl analog (XLogP3-AA 4.0) and the 5-methyl derivative (LogP 5.55) [1][2]. Its TPSA (61.44 Ų) is markedly lower than the 4-ethylphenyl comparator (83.1 Ų), a difference of 21.66 Ų that has direct implications for membrane permeability, oral absorption prediction, and blood–brain barrier penetration potential [1][2]. These numerical offsets mean that generic substitution of one analog for another in a screening cascade or SAR program would introduce uncontrolled lipophilicity and polarity variables, compromising assay reproducibility and confounding structure–activity conclusions.

Quantitative Differentiation Evidence for 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide Versus Closest Analogs


Lipophilicity Differentiation: cLogP 3.16 Places the Compound in an Optimal Oral Bioavailability Window Versus 4-Ethylphenyl and 5-Methyl Analogs

The target compound has a computed cLogP of 3.16 [1]. The direct 4-ethylphenyl analog (CID 802306) has a significantly higher XLogP3-AA of 4.0, a difference of +0.84 log units [2]. The 5-methyl-1H-benzimidazol-2-ylsulfanyl analog (CAS 713094-79-2) is even more lipophilic with a LogP of 5.55, a difference of +2.39 log units . In contrast, the unsubstituted parent scaffold (MW 207.25) has a LogP of approximately 2.21 . The target compound thus occupies a specific intermediate lipophilicity range, while the 4-ethylphenyl and 5-methyl analogs exceed Lipinski's recommended LogP ≤5 threshold.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area Differentiation: TPSA 61.44 Ų Versus 83.1 Ų for the 4-Ethylphenyl Analog Confers Superior Predicted Membrane Permeability

The target compound has a computed TPSA of 61.44 Ų [1]. The directly comparable 4-ethylphenyl analog (CID 802306) has a TPSA of 83.1 Ų, a difference of 21.66 Ų (35% higher than the target) [2]. In class-level inference, a TPSA below 70 Ų is generally associated with favorable blood–brain barrier penetration, whereas values above 80 Ų predict restricted CNS access. The 4-butoxyphenyl substitution thus produces a lower TPSA than the 4-ethylphenyl variant, suggesting superior membrane permeability characteristics.

Polar surface area Membrane permeability Blood-brain barrier

Molecular Weight and Structural Differentiation: 355.46 g/mol With Butoxy Tail Versus 311.4 g/mol for the 4-Ethylphenyl Analog

The target compound has a molecular weight of 355.46 g/mol (exact mass 355.135448 Da) [1]. The 4-ethylphenyl analog (CID 802306) has a molecular weight of 311.4 g/mol, a difference of +44 Da [2]. The 5-methyl analog (CAS 713094-79-2) has a molecular weight of 369.48 g/mol, a difference of +14 Da versus the target . The target falls within the optimal Lipinski MW range (≤500 Da) while carrying a chemically distinct butoxy (–O(CH₂)₃CH₃) substituent that differentiates it from the ethyl (–CH₂CH₃) and methyl (–CH₃) analogs in both steric bulk and hydrogen-bonding potential.

Molecular weight Structural differentiation Lipinski parameters

Class-Level Anti-Ulcer Pharmacological Activity: 2-Mercaptobenzimidazole Acetamide Derivatives Exhibit Significant Gastric Protection

In a 2011 Pharmaceutical Chemistry Journal study, six novel 2-substituted mercaptobenzimidazole derivatives (including the closely related benzimidazole-2-sulfinyl–N-(4-benzyloxy-phenyl)-acetamide) were screened for anti-ulcer and antimicrobial activity [1]. Compounds bearing the benzimidazole-2-sulfanyl/sulfinyl acetamide scaffold showed significant anti-ulcer effects alongside moderate antibacterial and antifungal activity in standardized assays [1]. These findings establish class-level pharmacological precedent for the target compound's core scaffold, but direct quantitative data (e.g., % ulcer inhibition, ED₅₀) for the specific 4-butoxyphenyl variant are not reported in the public domain.

Anti-ulcer activity Gastric protection Benzimidazole pharmacology

Sulfide Oxidation State Stability: Sulfanyl (-S-) Versus Sulfinyl (-SO-) Analogs Show Differential Redox Behavior Relevant to Biological Screening

The target compound contains a thioether (–S–) linker in the sulfide oxidation state. The closely related sulfinyl (–SO–) analogs (e.g., 2-(1H-benzimidazole-2-sulfinyl)–N-(4-benzyloxy-phenyl)-acetamide) are the oxidized counterparts [1]. Sulfides are generally less prone to further oxidation than sulfoxides under ambient conditions; however, the sulfanyl group may oxidize to sulfoxide or sulfone under oxidative conditions, as noted for this compound class . This differential redox susceptibility means that sulfide analogs may exhibit longer shelf stability in DMSO stock solutions compared to sulfoxide derivatives, an important consideration for high-throughput screening library procurement.

Chemical stability Redox chemistry Sulfide oxidation

Recommended Application Scenarios for 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide Based on Quantitative Differentiation Evidence


Oral Bioavailability-Focused Drug Discovery Screening Libraries

With a cLogP of 3.16 (within the optimal 1–3.5 range for oral absorption) and a TPSA of 61.44 Ų (favorable for membrane permeability), this compound is suited for inclusion in diversity-oriented screening libraries targeting oral small-molecule programs [1][2]. The 4-ethylphenyl (XLogP3 4.0; TPSA 83.1 Ų) and 5-methyl (LogP 5.55) analogs are less optimal in these parameters, making the butoxyphenyl variant the preferred choice when balancing lipophilicity and polarity in library design [1][2].

Blood-Brain Barrier Penetration Screening Cascades

The compound's TPSA of 61.44 Ų is well below the 70 Ų threshold commonly associated with CNS penetration potential, whereas the 4-ethylphenyl analog at 83.1 Ų is above this threshold [3]. For neuroscience-focused screening programs requiring BBB-penetrant candidates, the target compound's lower TPSA provides a measurable advantage over the closest 4-substituted phenyl analog [3].

Anti-Ulcer and Gastric Protection Pharmacology Research

The benzimidazole-2-sulfanyl acetamide scaffold has demonstrated significant anti-ulcer activity in published in vivo models [4]. Researchers investigating gastric acid secretion inhibition or gastroprotective mechanisms can select this compound as a structurally defined probe within a pharmacologically validated chemotype, differentiating it from other benzimidazole subclasses that lack this specific biological annotation [4].

Long-Term Compound Library Storage and HTS Logistics

The sulfide (–S–) oxidation state is inherently less oxidized than its sulfinyl (–SO–) counterparts, suggesting superior long-term stability in DMSO stock solutions under standard storage conditions . For compound management facilities and HTS centers procuring building blocks for multi-year screening campaigns, the sulfide form represents a lower-risk option compared to sulfoxide derivatives that may undergo further redox degradation .

Quote Request

Request a Quote for 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-butoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.